molecular formula C24H21N3O3 B11306611 2-(4-ethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

2-(4-ethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

Cat. No.: B11306611
M. Wt: 399.4 g/mol
InChI Key: FWVKLDFWWFQFCF-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is known for its unique chemical structure, which combines an ethylphenoxy group with a phenyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the ethylphenoxy group: This step involves the reaction of an ethylphenol derivative with an appropriate acylating agent to form the ethylphenoxy moiety.

    Coupling of the oxadiazole and ethylphenoxy groups: The final step involves coupling the oxadiazole derivative with the ethylphenoxy derivative using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-biphenyl)-5-phenyl-1,3,4-oxadiazole: This compound shares the oxadiazole core but differs in the substituents attached to the ring.

    2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethyl]benzimidazole: Another oxadiazole derivative with different substituents and structural features.

Uniqueness

2-(4-ethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to its specific combination of the ethylphenoxy group and the phenyl-oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C24H21N3O3/c1-2-17-8-14-21(15-9-17)29-16-22(28)25-20-12-10-19(11-13-20)24-26-23(27-30-24)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,25,28)

InChI Key

FWVKLDFWWFQFCF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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